molecular formula C6H7N5 B12850240 Imidazo[5,1-f][1,2,4]triazine-2-methanamine

Imidazo[5,1-f][1,2,4]triazine-2-methanamine

Katalognummer: B12850240
Molekulargewicht: 149.15 g/mol
InChI-Schlüssel: DICZAHSDJCMQMN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Imidazo[5,1-f][1,2,4]triazine-2-methanamine is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and drug discovery. This compound is characterized by its unique fused ring structure, which includes both imidazole and triazine rings. The presence of these rings imparts unique chemical and biological properties to the compound, making it a valuable target for research and development.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of imidazo[5,1-f][1,2,4]triazine-2-methanamine typically involves the annulation of 2-amino-1,3,5-triazines with various ketones. One common method is the I2-mediated annulation, where electron-rich or electron-poor acetophenone and heterocycle ketones are functionalized with 2-amino-1,3,5-triazines . This method is straightforward and can be applied on a gram scale.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and implementing scalable purification techniques.

Analyse Chemischer Reaktionen

Types of Reactions

Imidazo[5,1-f][1,2,4]triazine-2-methanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups attached to the core structure.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are commonly employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can introduce different functional groups into the molecule.

Wissenschaftliche Forschungsanwendungen

Imidazo[5,1-f][1,2,4]triazine-2-methanamine has a wide range of applications in scientific research:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules.

    Biology: It serves as a probe for studying biological processes and interactions.

    Medicine: The compound has shown potential as a therapeutic agent, particularly in cancer research.

    Industry: The compound is used in the development of new materials and as a catalyst in various chemical reactions.

Wirkmechanismus

The mechanism of action of imidazo[5,1-f][1,2,4]triazine-2-methanamine involves its interaction with specific molecular targets. For example, as an IGF-1R/IR inhibitor, the compound binds to these receptors and blocks their signaling pathways, which are crucial for cell growth and proliferation. This inhibition can lead to the suppression of tumor growth and progression .

Vergleich Mit ähnlichen Verbindungen

Imidazo[5,1-f][1,2,4]triazine-2-methanamine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific ring structure and the presence of the methanamine group, which imparts distinct reactivity and biological activity.

Eigenschaften

Molekularformel

C6H7N5

Molekulargewicht

149.15 g/mol

IUPAC-Name

imidazo[5,1-f][1,2,4]triazin-2-ylmethanamine

InChI

InChI=1S/C6H7N5/c7-1-6-9-3-5-2-8-4-11(5)10-6/h2-4H,1,7H2

InChI-Schlüssel

DICZAHSDJCMQMN-UHFFFAOYSA-N

Kanonische SMILES

C1=C2C=NC(=NN2C=N1)CN

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.